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molecular formula C9H9NO2 B1324420 2-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS No. 90563-75-0

2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Cat. No. B1324420
M. Wt: 163.17 g/mol
InChI Key: ZFZMEVZZAIRAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426414B2

Procedure details

To a solution of 2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester (1.6 g, 7.3 mmol) in dichloromethane (30 mL) was added a solution of anhydrous HCl in dioxane (4.0M, 15 mL). The solution was allowed to stir at ambient temperature overnight then evaporated to yield the product as a yellow oil.
Name
2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH:8]1[CH2:10][CH:9]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[O:7])(C)(C)C.Cl>ClCCl.O1CCOCC1>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH:9]1[CH2:10][CH:8]1[C:6]([OH:7])=[O:5]

Inputs

Step One
Name
2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1C(C1)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08426414B2

Procedure details

To a solution of 2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester (1.6 g, 7.3 mmol) in dichloromethane (30 mL) was added a solution of anhydrous HCl in dioxane (4.0M, 15 mL). The solution was allowed to stir at ambient temperature overnight then evaporated to yield the product as a yellow oil.
Name
2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH:8]1[CH2:10][CH:9]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[O:7])(C)(C)C.Cl>ClCCl.O1CCOCC1>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH:9]1[CH2:10][CH:8]1[C:6]([OH:7])=[O:5]

Inputs

Step One
Name
2-pyridin-2-yl-cyclopropanecarboxylic acid tert-butyl ester
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1C(C1)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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